molecular formula C28H27N3O5 B11123634 N-(2-ethoxyphenyl)-2-{1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

N-(2-ethoxyphenyl)-2-{1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

Cat. No.: B11123634
M. Wt: 485.5 g/mol
InChI Key: BHADMLJVCYETTM-SAPNQHFASA-N
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Description

N-(2-ethoxyphenyl)-2-{1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide, also known by its chemical formula C₁₆H₁₇NO₄, is a fascinating compound with diverse applications. Let’s explore its synthesis, reactions, and scientific significance.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound is susceptible to oxidation under certain conditions.

    Reduction: Reduction of the carbonyl group may yield secondary amines.

    Substitution: Halogenation or other nucleophilic substitutions are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH).

Major Products::
  • Oxidation: Ketone formation.
  • Reduction: Secondary amine derivatives.
  • Substitution: Halogenated or substituted derivatives.

Scientific Research Applications

    Medicine: Investigated for potential pharmaceutical applications due to its structural features.

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for interactions with biological targets.

Mechanism of Action

    Targets: The compound may interact with specific receptors or enzymes.

    Pathways: Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Properties

Molecular Formula

C28H27N3O5

Molecular Weight

485.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide

InChI

InChI=1S/C28H27N3O5/c1-3-36-25-11-7-5-9-22(25)29-26(32)18-24-28(34)30-21-8-4-6-10-23(21)31(24)27(33)17-14-19-12-15-20(35-2)16-13-19/h4-17,24H,3,18H2,1-2H3,(H,29,32)(H,30,34)/b17-14+

InChI Key

BHADMLJVCYETTM-SAPNQHFASA-N

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)/C=C/C4=CC=C(C=C4)OC

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C=CC4=CC=C(C=C4)OC

Origin of Product

United States

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